3-(Diéthoxyméthyl)benzaldéhyde

Vue d'ensemble

Description

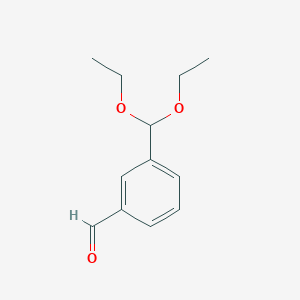

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3. It is a colorless liquid with a potent, sweet, almond-like fragrance. This compound is soluble in both water and alcohol, making it versatile for various applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-(Diethoxymethyl)benzaldehyde, with the molecular formula , features an aldehyde functional group attached to a benzene ring, further substituted with two diethoxymethyl groups. Its structure influences its reactivity and solubility, making it a valuable intermediate in organic synthesis.

- Molecular Weight : 208.25 g/mol

- Boiling Point : 160 °C (35 mmHg)

- Density : 1.024 g/mL at 25 °C

Asymmetric Synthesis

3-(Diethoxymethyl)benzaldehyde serves as a precursor for synthesizing chiral molecules, which are crucial in asymmetric synthesis. This compound can be utilized in the formation of various biologically active compounds, including pharmaceuticals.

| Compound | Yield (%) | Method |

|---|---|---|

| Terpyridine Derivatives | 78% | Two-step synthesis |

| Terpyridine Derivatives | 76% | One-pot synthesis |

A study demonstrated the use of 3-(Diethoxymethyl)benzaldehyde in synthesizing terpyridine derivatives through both one-pot and two-step methods, yielding significant amounts of desired products while simplifying operational procedures .

Formation of Acetals/Ketals

The compound can also be transformed into stable five-membered cyclic acetals or ketals, enhancing its utility as a protective group in synthetic pathways . This transformation is essential for creating more complex organic molecules without interference from reactive functional groups.

Antimicrobial Properties

Research indicates that 3-(Diethoxymethyl)benzaldehyde exhibits antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound possesses selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to interfere with specific cellular pathways that are often dysregulated in cancerous cells .

Synthesis of Novel Compounds

A notable case study involved the synthesis of a series of new compounds using 3-(Diethoxymethyl)benzaldehyde as a starting material. The study highlighted the compound's versatility in producing various derivatives with potential biological activity, emphasizing the importance of this compound in medicinal chemistry .

Evaluation of Antimicrobial Efficacy

Another significant study evaluated the antimicrobial properties of 3-(Diethoxymethyl)benzaldehyde against clinically relevant bacterial strains. Results demonstrated its effectiveness and provided insights into its mechanism of action, paving the way for further development into therapeutic agents .

Mécanisme D'action

Target of Action

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is a significant organic compound with versatile applications in scientific research .

Mode of Action

It is believed to interact with enzymes and other proteins .

Pharmacokinetics

It is a colorless liquid that exhibits solubility in both water and alcohol . Its molecular weight is 208.25 .

Action Environment

Analyse Biochimique

Biochemical Properties

3-(Diethoxymethyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .

Cellular Effects

The effects of 3-(Diethoxymethyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it has been shown to enhance the efficacy of conventional antifungal agents by sensitizing the cells to oxidative stress .

Molecular Mechanism

At the molecular level, 3-(Diethoxymethyl)benzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis . This mechanism is particularly effective in inhibiting fungal growth and enhancing the efficacy of antifungal treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Diethoxymethyl)benzaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained disruption of cellular antioxidation systems .

Dosage Effects in Animal Models

The effects of 3-(Diethoxymethyl)benzaldehyde vary with different dosages in animal models. At lower doses, it effectively disrupts cellular antioxidation without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are critical for determining the safe and effective dosage for potential therapeutic applications.

Metabolic Pathways

3-(Diethoxymethyl)benzaldehyde is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-(Diethoxymethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of 3-(Diethoxymethyl)benzaldehyde is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in disrupting cellular antioxidation systems and enhancing the efficacy of antifungal treatments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)benzaldehyde typically involves the acetalization of benzaldehyde. One common method is the reaction of benzaldehyde with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of 3-(Diethoxymethyl)benzaldehyde can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: 3-(Diethoxymethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives

Comparaison Avec Des Composés Similaires

- 4-(Diethoxymethyl)benzaldehyde

- 3-(Trifluoromethyl)benzaldehyde

- 4-(Difluoromethoxy)benzaldehyde

Comparison: 3-(Diethoxymethyl)benzaldehyde is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity towards certain reagents. For instance, the presence of the diethoxymethyl group can influence its reactivity in electrophilic aromatic substitution reactions, making it more or less reactive compared to other benzaldehyde derivatives .

Activité Biologique

Overview

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3. It is characterized by its colorless liquid form and a sweet, almond-like fragrance. This compound is notable for its solubility in both water and alcohol, which enhances its versatility in various biochemical applications. Recent studies have highlighted its significant biological activities, particularly in relation to oxidative stress responses and enzyme interactions.

Target Interactions

3-(Diethoxymethyl)benzaldehyde interacts with key enzymes involved in oxidative stress pathways, such as superoxide dismutases (SOD) and glutathione reductase (GR). These interactions are crucial for maintaining cellular redox homeostasis and influencing various metabolic pathways related to oxidative stress.

Molecular Mechanism

The compound's biological effects are mediated through binding interactions with biomolecules. It has been shown to inhibit the activity of SOD and GR, leading to a destabilization of cellular redox balance. This mechanism may contribute to the compound's observed effects on cell viability and function.

3-(Diethoxymethyl)benzaldehyde exhibits several biochemical properties that underline its biological activity:

- Antioxidant Activity : The compound disrupts cellular antioxidation systems, which can lead to increased oxidative stress in certain cellular contexts.

- Cellular Effects : In various cell types, it influences cellular functions by modulating redox states and impacting metabolic fluxes .

Laboratory Studies

In laboratory settings, the stability and degradation of 3-(Diethoxymethyl)benzaldehyde have been shown to affect its long-term efficacy on cellular functions. It remains stable under specific conditions but may lose potency over time due to degradation processes.

Dosage Effects in Animal Models

Research indicates that the effects of 3-(Diethoxymethyl)benzaldehyde vary significantly with dosage. At lower concentrations, it effectively disrupts antioxidant defenses without causing significant cytotoxicity, suggesting a potential therapeutic window for its use in oxidative stress-related conditions .

Case Studies

- Oxidative Stress Response : A study demonstrated that treatment with 3-(Diethoxymethyl)benzaldehyde led to increased levels of reactive oxygen species (ROS) in cultured cells, indicating its role in enhancing oxidative stress. This was particularly evident in models simulating inflammatory conditions.

- Enzyme Inhibition : Another investigation focused on the inhibition of superoxide dismutase by the compound, revealing a dose-dependent relationship where higher concentrations resulted in greater inhibition of enzyme activity. This supports the hypothesis that 3-(Diethoxymethyl)benzaldehyde can modulate oxidative stress pathways through enzyme interaction .

Applications in Scientific Research

3-(Diethoxymethyl)benzaldehyde has diverse applications across various fields:

- Chemistry : Utilized as an intermediate in synthesizing other organic compounds.

- Biology : Employed in studying enzyme interactions and protein binding mechanisms.

- Medicine : Serves as a precursor for pharmaceutical synthesis, particularly in developing compounds targeting oxidative stress-related diseases.

- Industry : Used in producing fragrances and flavoring agents due to its pleasant aroma.

Propriétés

IUPAC Name |

3-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584509 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150990-60-6 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.